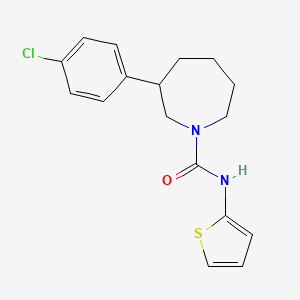

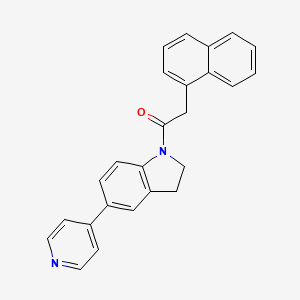

![molecular formula C14H13NO3S3 B2634506 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 2034346-83-1](/img/structure/B2634506.png)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s used as a building block in organic synthesis and has applications in medicinal chemistry .

Synthesis Analysis

Benzo[b]thiophene can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene consists of a five-membered thiophene ring fused with a six-membered benzene ring .Chemical Reactions Analysis

Benzo[b]thiophene undergoes various chemical reactions. For example, it can undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Research involving sulfonamides and thiophene derivatives has highlighted their antimicrobial properties. El-Gaby et al. (2002) synthesized novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, exploring their antimicrobial activity El-Gaby, M., Micky, J., Taha, N., & El-Sharief, M. (2002). Antimicrobial activity of some novel thiourea, hydrazine, fused pyrimidine and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties. Journal of The Chinese Chemical Society, 49(5), 407-414. Additionally, Hafez et al. (2017) synthesized thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, indicating the potential of thiophene derivatives in cancer therapy and infection control Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67, 275-292.

Synthesis and Chemical Reactions

The versatility in the synthesis of benzo[b]thiophene derivatives is demonstrated by Pradhan et al. (2005), who detailed chemoselective synthesis methods leading to various hydroxy ketones and using anionic ortho-Fries rearrangement for synthesizing thienopyranones and thiafluorenones Pradhan, T. K., De, A., & Mortier, J. (2005). Application of directed metalation in synthesis. Part 8: Interesting example of chemoselectivity in the synthesis of thioaurones and hydroxy ketones and a novel anionic ortho-Fries rearrangement used as a tool in the synthesis of thienopyranones and thiafluorenones. Tetrahedron, 61(36), 9007-9017. Such methodologies may be applicable to the synthesis and functionalization of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide for specific research needs.

Anticancer and Antioxidant Properties

Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, highlighting their potential as anticancer agents. These compounds were shown to induce apoptosis and arrest cancer cells in the Sub-G1 phase, suggesting that derivatives of benzo[b]thiophene, such as N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide, could have similar applications in cancer research Haridevamuthu, B., Manjunathan, T., Alphonse, C. R. W., Kumar, R. S., Thanigaivel, S., Kishore, S. C., Sundaram, V., Gopinath, P., Arockiaraj, J., & Bellucci, S. (2023). Functionalized Sulfur-Containing Heterocyclic Analogs Induce Sub-G1 Arrest and Apoptotic Cell Death of Laryngeal Carcinoma In Vitro. Molecules, 28.

Environmental and Analytical Chemistry

Onaka et al. (2002) explored the desulfurization of benzothiophene by Rhodococcus sp., identifying hydrophilic benzo[b]thiophene metabolites. This research suggests the role of benzothiophene derivatives in bioremediation and environmental chemistry, potentially extending to the studied compound's applications in understanding microbial degradation processes Onaka, T., Matsui, T., & Maruhashi, K. (2002). Metabolite detection in Rhodococcus benzothiophene desulfurization using reversed-phase solid-phase extraction and a derivatization technique. Biotechnology Letters, 24(24), 1961-1966.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S3/c16-12(8-15-21(17,18)14-6-3-7-19-14)11-9-20-13-5-2-1-4-10(11)13/h1-7,9,12,15-16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAVEEYFUFZEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)

![2-(Thiomorpholine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B2634433.png)

![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)

![4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile](/img/structure/B2634441.png)

![2-Chloro-1-spiro[2.5]octan-6-ylethanone](/img/structure/B2634446.png)